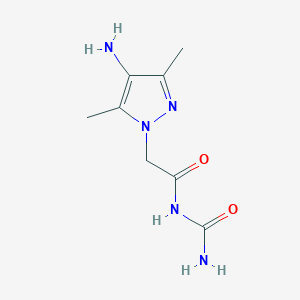
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a carbamoylacetamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of the amino group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole derivative.
Attachment of the carbamoylacetamide group: The final step involves the reaction of the amino-pyrazole derivative with an isocyanate to form the carbamoylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Use of catalysts: Employing catalysts to enhance the reaction efficiency.
Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carbamoylacetamide groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor binding: It can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
- Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide
Uniqueness
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide is unique due to its specific structural features, such as the presence of both amino and carbamoylacetamide groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H13N5O2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H13N5O2/c1-4-7(9)5(2)13(12-4)3-6(14)11-8(10)15/h3,9H2,1-2H3,(H3,10,11,14,15) |
InChI Key |
QYIMGXZPLFPAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(=O)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















